N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide
Description
N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide is a synthetic small molecule characterized by a fused imidazo[1,5-a]pyridine core substituted with an ethyl group at the 3-position. The prop-2-enamide chain incorporates a cyano group and an N-butyl substituent, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-5-9-19-17(22)13(12-18)11-14-15-8-6-7-10-21(15)16(4-2)20-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXYQCENIMNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)CC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide typically involves the formation of the imidazo[1,5-a]pyridine core followed by functionalization at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-(3-ethylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be inferred from patented TLR antagonists and related heterocyclic systems. Below is a comparative analysis based on the evidence:
Structural Similarities and Differences
Core Heterocycle :
- The imidazo[1,5-a]pyridine core in the target compound shares similarities with:
- 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives (): These compounds feature a quinoline core substituted with morpholinyl and tetrahydropyrazolopyridinyl groups. While the core differs, the emphasis on nitrogen-rich heterocycles for TLR antagonism is a common theme .
- Imidazo-pyrrolo-pyrazine derivatives (): These contain a fused tricyclic system (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine) with sulfonyl and trifluoropropyl groups. The target compound’s imidazo[1,5-a]pyridine core is less complex but retains similar electron-deficient aromatic character .
Substituent Profiles: The cyano group in the target compound’s enamide chain may enhance electrophilicity and binding to cysteine residues in TLR active sites, a strategy also seen in quinoline carbonitrile derivatives () .
Biological Targets :
- Compounds in and are explicitly designed as TLR7-9 antagonists for treating systemic lupus erythematosus (SLE). The target compound’s imidazo[1,5-a]pyridine scaffold suggests a similar mechanism, though direct evidence is absent in the provided materials .
Pharmacological and Physicochemical Comparisons
Research Findings and Gaps
- : Quinoline derivatives demonstrated IC₅₀ values < 100 nM in TLR7/8 inhibition assays, with morpholinyl groups critical for potency. The target compound’s cyano-enamide chain may mimic this interaction .
- : Sulfonyl-containing analogs showed improved metabolic stability over earlier leads. The N-butyl group in the target compound may similarly enhance pharmacokinetics .
- Unanswered Questions : The provided evidence lacks direct data on the target compound’s binding affinity, selectivity, or in vivo efficacy. Comparative studies with its analogs would require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
